FL118

概要

説明

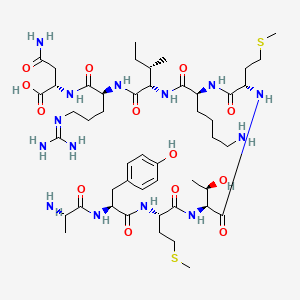

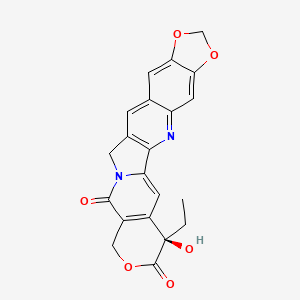

FL118は、抗がん剤として大きな可能性を示している、新規なカンプトテシン誘導体です。よく知られている化学療法剤であるイリノテカンと構造的に類似していますが、優れた抗腫瘍活性を示します。 This compoundは、細胞のp53ステータスとは無関係に、サバイビン、Mcl-1、XIAP、cIAP2などの癌関連生存遺伝子のいくつかを選択的に阻害します .

科学的研究の応用

FL118 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable tool for studying the structure-activity relationships of camptothecin derivatives and for developing new anticancer agents.

Biology: this compound is used to investigate the molecular mechanisms underlying cancer cell survival and apoptosis. It helps in understanding the role of survivin and other anti-apoptotic proteins in cancer progression.

Medicine: this compound has shown promise as a therapeutic agent for various types of cancer, including colorectal, lung, and pancreatic cancers. .

Industry: This compound is being explored for its potential use in the development of new cancer treatments and for its ability to overcome drug resistance in cancer therapy

作用機序

FL118は、サバイビン、Mcl-1、XIAP、cIAP2などのいくつかの癌関連生存遺伝子の発現を選択的に阻害することで効果を発揮します。これらの遺伝子は、アポトーシスを防ぎ、癌細胞の生存を促進する上で重要な役割を果たします。this compoundはRNAヘリカーゼDDX5に結合し、これらの生存タンパク質の分解と癌細胞におけるアポトーシスの誘導につながります。 このメカニズムは、細胞のp53ステータスとは無関係であり、this compoundを幅広い腫瘍に対して効果的にします .

生化学分析

Biochemical Properties

FL118 plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It selectively inhibits the expression of antiapoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2 . These interactions are critical as they help in promoting apoptosis in cancer cells, thereby inhibiting tumor growth. This compound also affects the expression of DNA repair proteins like ERCC6, which further enhances its anticancer efficacy .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting the expression of antiapoptotic proteins . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the p53 pathway, leading to p53-dependent senescence in colorectal cancer cells . This compound also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of DNA topoisomerase I, although this is not its primary mechanism of action . Instead, this compound’s anticancer effects are primarily due to its ability to inhibit the expression of multiple antiapoptotic proteins independently of p53 status . It also promotes the degradation of MdmX, a negative regulator of p53, thereby activating p53 signaling . Additionally, this compound targets RNA helicase DDX5, which is involved in the proliferation and survival of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its anticancer efficacy over extended periods . Long-term studies have shown that this compound can effectively inhibit tumor growth and metastasis in in vivo models . Additionally, this compound’s toxicity profile has been found to be favorable, with temporary and reversible body-weight loss observed in treated animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits superior antitumor efficacy in a dose-dependent manner . At higher doses, this compound can induce complete tumor regression in human tumor xenograft models . Like other camptothecin derivatives, this compound also exhibits hematopoietic toxicity at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of DNA topoisomerase I and the modulation of antiapoptotic protein expression . The primary metabolic pathway of this compound involves the cleavage of the dioxolane ring . Additionally, this compound’s metabolism results in the formation of several phase I and phase II metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is not a substrate for efflux pump proteins such as ABCG2 and P-glycoprotein, which allows it to overcome drug resistance associated with these transporters . This compound is absorbed by passive diffusion and exhibits high oral bioavailability . Its distribution within the body is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits DNA topoisomerase I and affects gene expression . Additionally, this compound’s localization is influenced by its interactions with specific targeting signals and post-translational modifications .

準備方法

FL118は、カンプトテシンから始まる一連の化学反応によって合成されます。合成経路には、カンプトテシン構造の10位と11位にメチレンジオキシ基を導入することが含まれます。この修飾により、化合物の抗腫瘍活性は向上し、毒性は低下します。 This compoundの工業生産には、化合物のライブラリーのハイスループットスクリーニング、それに続くインビトロおよびインビボ解析によるリード化合物の特定と最適化が含まれます .

化学反応の分析

FL118は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは酸化されてさまざまな誘導体を形成することができ、これらはさまざまな程度の抗腫瘍活性を示す可能性があります。

還元: 還元反応はthis compoundの官能基を修飾することができ、その生物学的活性を変化させる可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。これらの反応から生成される主な生成物は、一般的に、修飾された官能基を持つthis compoundの誘導体であり、異なる生物学的活性を示す可能性があります。

科学研究アプリケーション

This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。

化学: this compoundは、カンプトテシン誘導体の構造活性相関を研究し、新しい抗がん剤を開発するための貴重なツールとして役立ちます。

生物学: this compoundは、癌細胞の生存とアポトーシスを支える分子メカニズムを調査するために使用されます。それは、癌の進行におけるサバイビンや他の抗アポトーシスタンパク質の役割を理解するのに役立ちます。

医学: this compoundは、大腸癌、肺癌、膵臓癌など、さまざまな種類の癌の治療薬として有望視されています。 .

産業: This compoundは、新しい癌治療の開発と、癌治療における薬剤耐性を克服する能力のために、その潜在的な用途が検討されています

類似化合物との比較

FL118は、イリノテカンやトポテカンなどの他のカンプトテシン誘導体と構造的に類似しています。それは、それを際立たせるいくつかのユニークな特性を示します。

優れた抗腫瘍活性: This compoundは、前臨床試験で、イリノテカンやトポテカンと比較して優れた有効性を示しています.

薬剤耐性の克服: This compoundは、薬剤排出ポンプABCG2によって媒介されるものなど、他の化学療法剤に対して耐性を獲得した腫瘍に対して有効です.

選択的阻害: This compoundは、複数の癌関連生存遺伝子を选择的に阻害しますが、他のカンプトテシン誘導体は、主にDNAトポイソメラーゼIを標的とします.

類似の化合物には以下が含まれます。

イリノテカン: 大腸癌の治療に使用されるカンプトテシン誘導体。

This compoundのユニークな作用機序と優れた抗腫瘍活性は、癌治療薬としてさらに開発するための有望な候補となっています。

特性

IUPAC Name |

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of FL118?

A1: Research has identified the RNA helicase DDX5 (also known as p68) as a bona fide direct target of this compound. [] this compound binds to, dephosphorylates, and ultimately leads to the degradation of DDX5 via the proteasome pathway. []

Q2: How does this compound’s interaction with DDX5 affect cancer cells?

A2: DDX5 is a master regulator of multiple oncogenic proteins. This compound binding and degrading DDX5 leads to a decrease in the expression of survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant KRAS. [] This ultimately disrupts cancer cell survival, proliferation, and even resistance mechanisms.

Q3: Does this compound affect other anti-apoptotic proteins besides those regulated by DDX5?

A3: Yes, independent of its effect on DDX5, this compound can also directly inhibit the expression of survivin, XIAP, cIAP2, and Mcl-1, key anti-apoptotic proteins from the inhibitor of apoptosis (IAP) and Bcl-2 families. [, , ]

Q4: What is the significance of this compound's effect on MdmX in cancer cells?

A4: this compound promotes the degradation of MdmX, a negative regulator of the tumor suppressor protein p53. [, ] This leads to p53 activation and subsequent induction of p53-dependent senescence in colorectal cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H18N2O6, and its molecular weight is 406.39 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research abstracts do not include specific spectroscopic data, it is standard practice to characterize novel compounds using techniques like NMR and mass spectrometry. Researchers interested in this data should consult with the authors or explore patent literature related to this compound.

Q7: How critical is the hydroxyl group in the lactone ring of this compound for its activity?

A7: Studies highlight that maintaining a free hydroxyl group at this position is crucial for this compound’s high antitumor efficacy. [] Modifying this group significantly impacts its ability to inhibit survivin, Mcl-1, and cIAP2 expression. []

Q8: What is the significance of this compound's steric configuration for its activity?

A8: Research comparing this compound with its racemic mixture, FL113, revealed that this compound's specific steric configuration is critical for its superior antitumor activity. [] This emphasizes the importance of stereochemistry in drug design and development.

Q9: Have any this compound derivatives been developed, and what are their characteristics?

A9: Yes, researchers have synthesized several this compound derivatives, particularly focusing on modifications at positions 7 and 9 of the core structure. [] Some of these derivatives, like FL77-6, FL77-9, and FL77-24, showed even better antitumor efficacy than this compound. [] Another derivative, 12e, coupled with uracil, displayed superior cytotoxic activity and water solubility compared to this compound. []

Q10: What formulation challenges were encountered with this compound, and how were they addressed?

A10: Initial formulations of this compound containing Tween 80 were limited to intraperitoneal administration and showed toxicity concerns. [] Developing a Tween 80-free formulation enabled intravenous administration, improved the maximum tolerated dose, and enhanced the therapeutic index of this compound. [, ]

Q11: How does this compound behave in vivo in terms of absorption, distribution, and elimination?

A11: Pharmacokinetic studies in animal models demonstrated that this compound is rapidly cleared from circulation but exhibits effective accumulation in tumor tissues with a long elimination half-life. []

Q12: What types of cancer cells have shown sensitivity to this compound in vitro?

A12: this compound has demonstrated significant in vitro efficacy against a broad range of cancer cell lines, including colorectal, pancreatic, lung, bladder, breast, ovarian, and multiple myeloma. [, , , , , , , ]

Q13: Has this compound shown efficacy in in vivo models of cancer, and how does it compare to other agents?

A13: this compound has exhibited potent antitumor activity in various human tumor xenograft models, including colon, head and neck, and mesothelioma. [, , , ] It shows superior efficacy compared to other FDA-approved anticancer drugs like irinotecan, topotecan, doxorubicin, 5-FU, and others. [, ]

Q14: Does the p53 status of cancer cells affect this compound's efficacy?

A14: this compound's inhibitory effects on tumor growth and target gene expression are independent of p53 status (wild type, mutant, or null). [, ] This is significant as it suggests potential for treating cancers where p53 function is compromised.

Q15: Does this compound exhibit efficacy in models of drug-resistant cancers?

A15: Yes, this compound effectively eliminates human tumor xenografts that have developed resistance to irinotecan and topotecan. [] It can also overcome irinotecan resistance in colon cancer cells overexpressing the drug efflux pump ABCG2. [, ]

Q16: Does mutant KRAS status affect this compound sensitivity?

A16: The presence and subtype of KRAS mutations can influence this compound sensitivity. For instance, colorectal cancer cells harboring KRAS G12V or G12D mutations exhibited greater sensitivity to this compound compared to those with the G13D mutation. [] In bladder cancer models, the presence of mutant KRAS seemed to be a favorable biomarker for this compound efficacy. []

Q17: Is this compound susceptible to drug efflux pumps like P-gp and ABCG2?

A17: Unlike irinotecan and topotecan, which are substrates for efflux pumps like P-gp/MDR1 and ABCG2/BCRP, this compound is not. [, , ] This characteristic likely contributes to its ability to overcome resistance mediated by these pumps.

Q18: Does the expression of topoisomerase I (Top1) impact this compound's efficacy?

A18: Unlike other camptothecin analogs, this compound's antitumor activity appears to be largely independent of Top1 expression levels. [] This suggests that while this compound can bind to and inhibit Top1, this interaction might be more relevant to its potential hematopoietic toxicity rather than its antitumor efficacy. []

Q19: Are there potential biomarkers for predicting this compound sensitivity in cancer?

A19: Emerging research suggests that DDX5 expression levels could be a potential biomarker for predicting response to this compound treatment in colorectal and pancreatic cancers. [] Additionally, KRAS mutation status, particularly specific subtypes, warrants further investigation as a predictive biomarker. [, ]

Q20: What analytical techniques have been used to study this compound?

A20: Research on this compound has employed various techniques, including cell viability assays, western blotting, flow cytometry, immunohistochemistry, RNA sequencing, gene silencing, and overexpression studies, among others. [, , , , , ] A highly sensitive LC-MS/MS method has also been validated for the simultaneous determination of this compound and its prodrug W34 in rat blood for pharmacokinetic studies. []

Q21: Are there ongoing efforts to improve this compound delivery and targeting?

A21: While specific drug delivery strategies for this compound are not detailed in the provided abstracts, developing a Tween 80-free formulation enabled intravenous administration, representing a significant advancement in its delivery. [] Further research might explore targeted delivery approaches to enhance efficacy and minimize potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。